molecular formula C16H18N2O4S B5489407 ethyl 5-[(2-ethoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate

ethyl 5-[(2-ethoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate

Cat. No. B5489407
M. Wt: 334.4 g/mol
InChI Key: HHGPWTGMWKZYFT-UHFFFAOYSA-N
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Description

The compound is an ester derived from an isothiazole carboxylic acid and an ethoxybenzoyl amine. Isothiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The benzoyl group suggests the presence of a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The isothiazole ring, the ethoxy group, and the benzoyl group would all contribute to the overall structure .


Chemical Reactions Analysis

Amines, such as the one in this compound, can undergo a variety of reactions, including alkylation, acylation, and reactions with sulfonyl chlorides . The specific reactions this compound would undergo would depend on the conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

properties

IUPAC Name

ethyl 5-[(2-ethoxybenzoyl)amino]-3-methyl-1,2-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-4-21-12-9-7-6-8-11(12)14(19)17-15-13(10(3)18-23-15)16(20)22-5-2/h6-9H,4-5H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGPWTGMWKZYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C(=NS2)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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